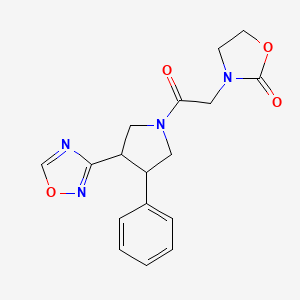

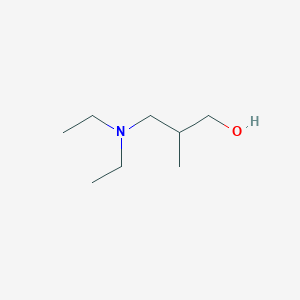

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one” is a derivative of oxazolidinone . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Synthesis Analysis

The synthesis of oxazolidinones involves various methods. One method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature . Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-oxadiazol ring, a phenyl group, a pyrrolidin ring, an oxazolidinone ring, and an oxoethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The reactions could involve intramolecular cyclization, recyclization, and rearrangement .科学的研究の応用

Antibacterial Applications

Oxazolidinones, including compounds with the core structure similar to 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one, represent a significant class of antibacterial agents. These compounds are particularly noted for their effectiveness against Gram-positive pathogens, a feature attributed to their unique mechanism of inhibiting protein synthesis. For instance, novel oxazolidinone derivatives, such as MRX-I, have been highlighted for their potent antibacterial activity coupled with a reduced potential for myelosuppression and monoamine oxidase inhibition, making them superior in terms of safety profile compared to earlier oxazolidinones like linezolid (Gordeev, M., & Yuan, Zhengyu, 2014).

Mechanism of Action and Resistance

The oxazolidinone class operates through a unique mechanism involving the inhibition of bacterial protein synthesis. This action is carried out by binding to the bacterial ribosome's 50S subunit, preventing the formation of a functional 70S initiation complex essential for protein synthesis. This mechanism is distinct and does not overlap with the mechanisms of action of other antibiotic classes, which contributes to the effectiveness of oxazolidinones against strains resistant to other antibiotics. However, resistance to oxazolidinones, while rare, has been observed and is typically associated with mutations in the 23S rRNA of the bacterial ribosome (Bozdoğan, B., & Appelbaum, P., 2004).

Structural Modifications for Enhanced Activity

Research into oxazolidinones has also focused on structural modifications to enhance antibacterial activity and safety profiles. For example, the incorporation of a (pyridin-3-yl)phenyl moiety has shown to improve antibacterial activity, though challenges with monoamine oxidase A inhibition and solubility have prompted further modifications. Substituting the central heterocyclic oxazolidinone ring with other groups, such as 1,2,4-oxadiazole, has been explored to develop Linezolid-like molecules with potentially better activity and safety profiles (Palumbo Piccionello, A., et al., 2012).

特性

IUPAC Name |

3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-15(10-20-6-7-24-17(20)23)21-8-13(12-4-2-1-3-5-12)14(9-21)16-18-11-25-19-16/h1-5,11,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQAOIMIMCKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

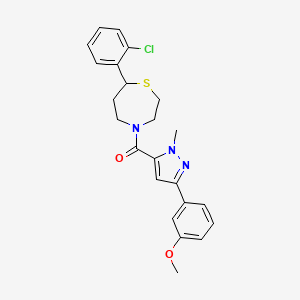

![8-chloro-2-[(2,5-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2657810.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)

![N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2657827.png)

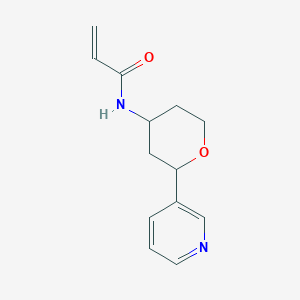

![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid](/img/structure/B2657833.png)